1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with methyl and difluoromethyl groups, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as ampicillin-ctx-m-15
Mode of Action
It has been suggested that similar compounds may interact with their targets through hydrogen bonding and π-ring interactions . The compound’s interaction with its targets could lead to changes in the target’s function, potentially influencing biological processes.
Result of Action
Similar compounds have been found to have various biological effects, such as anti-inflammatory and anticancer activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with difluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the temperature is maintained at around 70-80°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 1,5-Dimethyl-3-(chloromethyl)-1H-pyrazole-4-carboxylic acid
- 1,5-Dimethyl-3-(bromomethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
1,5-Dimethyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)10-11(3)2/h6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPXAEUIPJRMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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